molecular formula C20H22N4O3S B2405410 N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251544-20-3

N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2405410
CAS No.: 1251544-20-3
M. Wt: 398.48
InChI Key: SKLXTNNKNBLTNB-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a thiophene ring, 1,2,4-oxadiazole heterocycle, and piperidine moiety linked via an acetamide group. The piperidine ring introduces conformational flexibility, which may optimize target binding .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-16-5-2-4-15(12-16)21-18(25)13-24-9-7-14(8-10-24)20-22-19(23-27-20)17-6-3-11-28-17/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLXTNNKNBLTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thienyl boronic acid with a halogenated precursor.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Compound Name / ID Key Structural Features Biological Activity / Findings Reference(s)
Target Compound : N-(3-Methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide Thiophene, 1,2,4-oxadiazole, piperidine, 3-methoxyphenyl acetamide Hypothesized CNS or anti-inflammatory activity based on analogs (no direct data in evidence)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophene, 1,2,4-triazole, fluorophenyl acetamide Structural analog with triazole instead of oxadiazole; no explicit activity reported
ADX47273 (SHELX-refined structure) 1,2,4-Oxadiazole, piperidine, fluorophenyl Metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM)
N-Substituted 2-(5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-ylthio)acetohydrazides Thiophene, triazole, acetohydrazide Antimicrobial activity against S. aureus and E. coli (MIC: 12.5–50 µg/mL)
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Bis-thiophene, 1,3,4-oxadiazole DNA-binding affinity (ΔG = −6.58 kcal/mol via docking)
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives 1,3,4-Oxadiazole, methoxyphenyl, butanamide Lipoxygenase inhibition (IC₅₀: 0.34–1.20 µM)

Structural and Functional Insights

  • Heterocyclic Core :

    • The 1,2,4-oxadiazole in the target compound is associated with enhanced metabolic stability compared to triazole or isoxazole analogs . For example, ADX47273 (mGlu5 PAM) uses this core for receptor interaction .
    • Replacing oxadiazole with 1,2,4-triazole (as in ) reduces planarity but may improve solubility due to increased polarity.
  • Thiophene vs. Other Aromatic Groups :

    • Thiophene’s electron-rich π-system facilitates interactions with aromatic residues in target proteins, as seen in DNA-binding studies . Fluorophenyl or methoxyphenyl substituents (e.g., ) enhance hydrophobic interactions.
  • Piperidine Flexibility :

    • Piperidine’s conformational adaptability is critical for CNS-targeted compounds like ADX47273 . In contrast, rigid analogs (e.g., pyridine-linked oxadiazoles ) may favor enzymatic inhibition.

Pharmacological Potential

  • Anti-Inflammatory Activity :
    • The 3-methoxyphenyl group is structurally similar to N-(5-chloro-2-methoxyphenyl) derivatives, which inhibit lipoxygenase (IC₅₀ < 1 µM) .
  • Antimicrobial Applications :
    • Thiophene-triazole-acetamide hybrids exhibit moderate antibacterial effects, suggesting the target compound could be optimized for this purpose .

Notes

Methodological Considerations : Structural data for such compounds are often resolved using SHELX software (e.g., SHELXL for crystallography) .

Limitations : Direct pharmacological data for the target compound are absent in the evidence; inferences rely on structural analogs.

Synthetic Routes : The acetamide group is typically introduced via nucleophilic substitution or condensation, as seen in Gewald reaction derivatives .

Biological Activity

The compound N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a novel derivative that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a complex structure that includes a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 342.43 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole derivatives have been extensively researched for their cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values for these compounds ranged from 0.67 to 1.95 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The mechanism underlying the anticancer activity of this compound may involve the inhibition of key signaling pathways associated with tumor growth and survival. For instance, compounds in this class have been shown to inhibit epidermal growth factor receptor (EGFR) signaling with IC50 values as low as 0.24 µM .
  • Structure-Activity Relationship (SAR) : Modifications to the oxadiazole ring and substitution patterns on the piperidine ring significantly influence biological activity. For example, variations in substituents on the thiophene ring can enhance or diminish cytotoxic effects, suggesting that careful optimization of these groups is crucial for developing more effective derivatives .

Summary of Biological Activity Data

Cell Line IC50 (µM) Reference
MCF70.87
HCT1160.80
PC30.67
EGFR Inhibition0.24

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